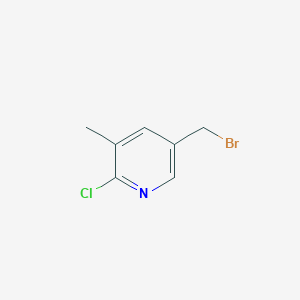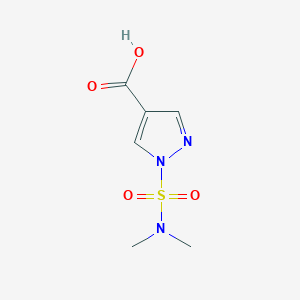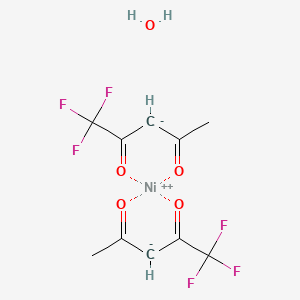
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate is a coordination compound with the chemical formula Ni(CF3COCHCOCH3)2·2H2O. It is a nickel complex where the nickel ion is coordinated with two 1,1,1-trifluoro-2,4-pentanedionate ligands and two water molecules. This compound is known for its use in various chemical processes and research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate can be synthesized through the reaction of nickel(II) chloride hexahydrate with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(0) or nickel(I) species.
Substitution: The ligands in the complex can be substituted with other ligands, leading to the formation of different nickel complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) or nickel(I) species.
Substitution: Various nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nickel complexes and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including as an antimicrobial agent.
Industry: It is used in the deposition of nickel films and coatings, as well as in the production of nickel-based materials.
Mecanismo De Acción
The mechanism of action of Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate involves its ability to coordinate with various ligands and undergo redox reactions. The nickel ion in the complex can interact with different molecular targets, leading to changes in their chemical properties. The pathways involved in these interactions are studied to understand the compound’s effects in different applications.
Comparación Con Compuestos Similares
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate is unique due to the presence of trifluoromethyl groups in its ligands, which impart distinct chemical properties. Similar compounds include:
Nickel(II) acetylacetonate: Lacks the trifluoromethyl groups, leading to different reactivity and applications.
Nickel(II) hexafluoroacetylacetonate: Contains more fluorine atoms, resulting in higher stability and different chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.
Propiedades
Fórmula molecular |
C10H10F6NiO5 |
|---|---|
Peso molecular |
382.87 g/mol |
Nombre IUPAC |
nickel(2+);1,1,1-trifluoropentane-2,4-dione;hydrate |
InChI |
InChI=1S/2C5H4F3O2.Ni.H2O/c2*1-3(9)2-4(10)5(6,7)8;;/h2*2H,1H3;;1H2/q2*-1;+2; |
Clave InChI |
DUCAGFCMJBWFNU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.O.[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


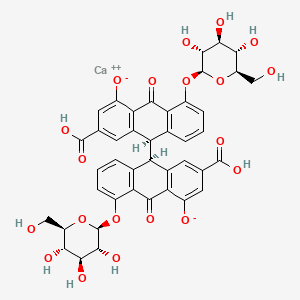
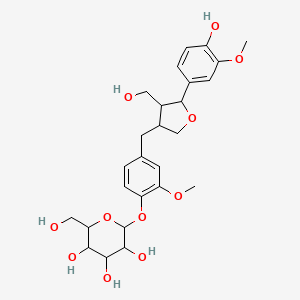







![1-Ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12087740.png)


